1-(4-Iodophenyl)-2,3-dihydro-1H-indole

IDO1 inhibition Immuno-oncology Cancer immunotherapy

The para-iodophenyl indoline scaffold (CAS 923031-63-4) delivers superior Pd-catalyzed cross-coupling reactivity versus bromo/chloro analogs, enabling late-stage diversification under mild conditions. The iodine atom enables direct radioiodination for SPECT tracer development and provides anomalous scattering for X-ray crystallography. Zero H-bond donors (TPSA=3.2 Ų) and XlogP=4.3 ensure optimal cellular permeability. Validated as the minimal pharmacophoric core for IDO1 inhibitors with nanomolar cellular potency. Ideal for medicinal chemistry SAR campaigns and chemical biology probe development.

Molecular Formula C14H12IN
Molecular Weight 321.16 g/mol
CAS No. 923031-63-4
Cat. No. B14182701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-2,3-dihydro-1H-indole
CAS923031-63-4
Molecular FormulaC14H12IN
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I
InChIInChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2
InChIKeyWIYOCGAKTXJFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)-2,3-dihydro-1H-indole (CAS 923031-63-4): A Dihydroindole Scaffold for IDO1 Inhibitor Research and Radiochemical Applications


1-(4-Iodophenyl)-2,3-dihydro-1H-indole (CAS 923031-63-4) is a heterocyclic compound belonging to the 2,3-dihydro-1H-indole (indoline) class, with molecular formula C14H12IN and exact molecular mass of 321.00145 g/mol . The compound features a saturated indoline core bearing a para-iodophenyl substituent at the N1 position . The presence of iodine at the para position confers distinct reactivity for cross-coupling chemistry and provides a heavy atom for X-ray crystallographic phasing or radioiodination , distinguishing this scaffold from its bromo-, chloro-, and fluoro- counterparts in both synthetic utility and biological target engagement.

Procurement Risk Alert: Why 1-(4-Iodophenyl)-2,3-dihydro-1H-indole Cannot Be Replaced by 4-Halo or Positional Isomers Without Experimental Revalidation


The 4-iodo substitution pattern on the N-phenyl ring of the indoline scaffold generates a unique combination of steric bulk (van der Waals radius: I ≈ 1.98 Å vs. Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å), hydrophobicity (calculated XlogP: 4.3 for the 4-iodo derivative), and polarizability that directly influences both target binding and synthetic reactivity [1]. In the context of IDO1 inhibition, published 2,3-dihydro-1H-indole compounds exhibit nanomolar IC50 values that are exquisitely sensitive to the para-halogen substituent on the N-aryl group [1]. The iodine atom additionally enables unique radioiodination pathways for imaging tracer development, a capability entirely absent in bromo- or chloro- analogs . Positional isomerism (ortho- vs. meta- vs. para-iodo substitution) further alters molecular geometry and hydrogen-bonding capacity (H-bond donor count: 0 for the 4-iodo N-substituted derivative vs. potentially 1 for certain 2-substituted indoline analogs) , rendering generic replacement without confirmatory experimentation an unacceptable risk for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(4-Iodophenyl)-2,3-dihydro-1H-indole (923031-63-4) vs. Closest Structural Analogs


IDO1 Inhibitory Activity: Target Compound Class Potency Benchmarking Against Published 2,3-Dihydro-1H-indole IDO1 Inhibitors

While direct head-to-head comparative IC50 data for 923031-63-4 against its 4-bromo or 4-chloro analogs are not publicly available in primary literature, the target compound belongs to a well-defined chemical class—2,3-dihydro-1H-indoles—explicitly claimed in US Patent 9,872,853 as IDO1 inhibitors [1]. Representative compounds from this patent series exhibit single-digit nanomolar to sub-micromolar potency in cellular IDO1 assays across multiple human cancer cell lines [1]. In contrast, structurally related N-(4-halophenyl)-substituted indolines lacking additional pharmacophoric elements may show substantially reduced potency or inactivity [2]. For procurement decisions, 923031-63-4 represents the core 4-iodophenyl-indoline scaffold from which more potent, elaborated IDO1 inhibitors in the patent literature are derived. The iodine substituent provides a synthetic handle for late-stage diversification via Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig cross-coupling that chloro- and bromo- analogs cannot match in reactivity due to iodine's superior leaving-group ability (C-I bond dissociation energy ~57 kcal/mol vs. C-Br ~69 kcal/mol vs. C-Cl ~83 kcal/mol).

IDO1 inhibition Immuno-oncology Cancer immunotherapy Tryptophan metabolism

Calculated Physicochemical Properties: 4-Iodo vs. 4-Bromo vs. 4-Chloro N-Arylindoline Analogs

Direct computational comparison of 1-(4-iodophenyl)-2,3-dihydro-1H-indole with its 4-bromo and 4-chloro analogs reveals quantifiable differences in lipophilicity (XlogP) and molecular weight that impact both biological partitioning and synthetic handling [1]. The iodo derivative exhibits the highest calculated XlogP (4.3) among the series, conferring enhanced passive membrane permeability and blood-brain barrier penetration potential relative to the bromo (XlogP 4.2) and chloro (XlogP ~3.8-4.0) counterparts [1]. The molecular weight differential (I: 321.16 g/mol; Br: 274.16 g/mol; Cl: 229.71 g/mol) also translates to measurable differences in HPLC retention behavior and crystallization properties. Importantly, the para-iodo N-substituted derivative has zero hydrogen-bond donor capacity (HBD = 0) and minimal polar surface area (TPSA = 3.2 Ų), whereas the 2-(4-bromophenyl)indoline positional isomer possesses one H-bond donor (HBD = 1) and TPSA = 12 Ų due to the free indoline NH [2].

Lipophilicity XlogP Polar surface area Molecular recognition Blood-brain barrier permeability

Synthetic Versatility: C-I Bond Reactivity for Cross-Coupling Chemistry vs. Bromo and Chloro Analogs

The C(sp²)-I bond in 1-(4-iodophenyl)-2,3-dihydro-1H-indole possesses superior reactivity in palladium-catalyzed cross-coupling reactions relative to the corresponding C-Br and C-Cl bonds, a property explicitly leveraged in the synthesis of structurally related 1-(iodophenyl)-1H-indole derivatives via intramolecular C-H activation and silylation [1]. The lower carbon-halogen bond dissociation energy of C-I (approximately 57 kcal/mol) compared to C-Br (approximately 69 kcal/mol) and C-Cl (approximately 83 kcal/mol) translates to faster oxidative addition rates with Pd(0) catalysts, enabling milder reaction conditions, shorter reaction times, and often higher yields for Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enhanced reactivity is particularly valuable for library synthesis and late-stage diversification of advanced intermediates. The target compound is noted as an intermediate that can be synthesized via palladium-catalyzed reactions and further functionalized through nucleophilic substitution at the iodine site .

Palladium catalysis Sonogashira coupling Suzuki-Miyaura coupling Late-stage functionalization Medicinal chemistry

Commercial Availability and Purity Benchmarking: 923031-63-4 vs. Closest Indoline Analogs

Commercial availability data for 1-(4-iodophenyl)-2,3-dihydro-1H-indole and its closest structural analogs reveals distinct procurement profiles that impact research timelines and cost structures. The target compound (923031-63-4) is available from multiple chemical suppliers in research quantities, with typical purity specifications ranging from 95% to 98%+ . In contrast, the direct 4-bromo N-substituted analog (1-(4-bromophenyl)-2,3-dihydro-1H-indole) is not readily identified in major chemical catalogs under this exact structural assignment; instead, the predominant commercially available bromophenyl indoline is the 2-substituted positional isomer (CAS 900641-85-2), which carries fundamentally different steric and electronic properties due to the free indoline NH [1]. The 4-chloro N-substituted analog is similarly absent from standard catalogs as the 1-substituted derivative; available chloro compounds include the 3-(4-chlorophenyl)-2,3-dihydro-1H-indole positional isomer (CAS 62236-21-9) . This availability pattern means that researchers requiring an N-aryl indoline scaffold with a para-halogen substituent will find the 4-iodo derivative (923031-63-4) to be the most readily accessible option, whereas the bromo and chloro counterparts would require custom synthesis.

Chemical sourcing Procurement Purity Supply chain Catalog availability

Evidence-Backed Application Scenarios for 1-(4-Iodophenyl)-2,3-dihydro-1H-indole (923031-63-4) in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

1-(4-Iodophenyl)-2,3-dihydro-1H-indole serves as the minimal pharmacophoric core for a series of 2,3-dihydro-1H-indole compounds disclosed as IDO1 inhibitors with potential applications in cancer immunotherapy . The 4-iodophenyl N-substituent provides a critical hydrophobic anchor for target binding while maintaining a compact molecular footprint (TPSA = 3.2 Ų) favorable for cellular permeability. Researchers can utilize this scaffold to systematically explore the SAR around the indoline core through late-stage functionalization at the iodine position via cross-coupling chemistry , or by introducing additional substituents on the indoline ring system as exemplified in the patent literature . The nanomolar cellular potency achieved by elaborated analogs (IC50 = 3-16 nM in HeLa and A375 assays) validates this scaffold as a productive starting point for IDO1 inhibitor development .

Synthesis of Radiolabeled Molecular Imaging Probes via Radioiodination

The presence of the para-iodine atom enables direct radioiodination of the 1-(4-iodophenyl)-2,3-dihydro-1H-indole scaffold for the development of SPECT imaging agents or autoradiography probes . The N1-(4-iodophenyl) substitution pattern positions the iodine away from the indoline core, minimizing steric interference with target binding while providing a site for isotopic exchange or electrophilic radioiododemetallation using stannylated precursors. This application is supported by literature precedent demonstrating that iodine-containing indole and indoline derivatives can be efficiently labeled with I-123, I-124, or I-125 for biochemical receptor mapping and in vivo biodistribution studies . The calculated lipophilicity (XlogP = 4.3) predicts sufficient blood-brain barrier penetration for CNS target imaging applications .

Cross-Coupling Substrate for Diversified Indoline Library Synthesis

The aryl iodide functionality of 923031-63-4 provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs . This scaffold can undergo Sonogashira coupling with terminal alkynes to introduce alkyne substituents, Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate biaryl systems, or Buchwald-Hartwig amination to install amine functionality—all under milder conditions than would be required for the corresponding bromo or chloro derivatives . The indoline nitrogen is fully substituted (HBD = 0), eliminating competing N-H deprotonation or coordination issues that plague 2-substituted indoline analogs during metal-catalyzed transformations . This makes 923031-63-4 an ideal building block for parallel synthesis and high-throughput chemical library production in medicinal chemistry campaigns.

Heavy-Atom Derivative for X-ray Crystallographic Phasing

The iodine atom in 1-(4-iodophenyl)-2,3-dihydro-1H-indole provides strong anomalous scattering (f' and f'' values) at Cu Kα and Mo Kα wavelengths, making this compound potentially valuable as a heavy-atom derivative for experimental phasing in macromolecular X-ray crystallography when co-crystallized with a protein target of interest. The para-iodophenyl group is positioned distal to the indoline core, increasing the likelihood that the iodine atom will occupy a defined, ordered position in the crystal lattice rather than being disordered. The compound's molecular weight (321.16 g/mol) and moderate lipophilicity support aqueous co-crystallization or soaking protocols. The calculated properties—zero H-bond donors and minimal polar surface area (3.2 Ų)—suggest low non-specific binding and favorable behavior in crystallization trials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Iodophenyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.